Para- vs. Meta-Isomer Downstream Potency: A >100-Fold Difference in Cancer Cell Growth Inhibition
The para-hydroxymethyl intermediate (CAS 175077-14-2) is the direct precursor to the para-NO-ASA final product (NCX-4040), which shows an IC50 of 1–5 µM for growth inhibition of HT-29 human colon cancer cells over 72 hours. In contrast, the meta-hydroxymethyl intermediate (CAS 287118-98-3) leads to the meta-NO-ASA product (NCX-4016), which exhibits an IC50 of 200–500 µM under identical assay conditions. This represents a 100- to 200-fold difference in potency that is directly attributable to the position of the substituent on the phenyl spacer [1].
| Evidence Dimension | Cell growth inhibition potency of downstream NO-ASA products in HT-29 human colon cancer cells (72 h assay) |
|---|---|
| Target Compound Data | IC50 = 1–5 µM (para-NO-ASA, derived from target compound CAS 175077-14-2) |
| Comparator Or Baseline | IC50 = 200–500 µM (meta-NO-ASA, derived from comparator CAS 287118-98-3) |
| Quantified Difference | 100- to 200-fold lower IC50 for the para-derived product compared to the meta-derived product |
| Conditions | HT-29 human colon cancer cell line; 72-hour growth inhibition assay |
Why This Matters
This >100-fold potency difference means that procurement of the correct positional isomer (para vs. meta) is a critical determinant of whether a synthesis campaign will yield a compound with the expected biological activity, directly impacting the validity of downstream pharmacological studies.
- [1] Kashfi K, Borgo S, Williams JL, Chen J, Gao J, Glekas A, Benedini F, Del Soldato P, Rigas B. Positional isomerism markedly affects the growth inhibition of colon cancer cells by nitric oxide-donating aspirin in vitro and in vivo. J Pharmacol Exp Ther. 2005 Mar;312(3):978-88. doi: 10.1124/jpet.104.075994. PMID: 15528453. View Source
